1-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea
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Overview
Description
1-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea is a complex organic compound that features a unique combination of pyrimidine, indole, and thiourea groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylpyrimidine, indole derivatives, and phenylthiourea. The synthetic route may involve:
Formation of the pyrimidine derivative: This can be achieved by reacting 4,6-dimethylpyrimidine with suitable reagents to introduce the carbamimidoyl group.
Indole coupling: The indole moiety is introduced through a coupling reaction with the pyrimidine derivative.
Thiourea formation: The final step involves the reaction of the intermediate with phenylthiourea under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
1-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(N-(4,6-Dimethylpyrimidin-2-yl)carbamimidoyl)piperidine-4-carboxamide
- 1-[N-(4,6-dimethylpyrimidin-2-yl)-N’-(phenylacetyl)carbamimidoyl]piperidine-4-carboxamide
- 1-[4-[[N’-(4,6-Dimethylpyrimidin-2-Yl)Carbamimidoyl]Amino]Phenyl]Sulfonyl-3-Phenylurea
Uniqueness
1-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole and thiourea moieties, in particular, contributes to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C24H25N7S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
1-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C24H25N7S/c1-16-14-17(2)28-23(27-16)30-22(25)31(24(32)29-19-8-4-3-5-9-19)13-12-18-15-26-21-11-7-6-10-20(18)21/h3-11,14-15,26H,12-13H2,1-2H3,(H,29,32)(H2,25,27,28,30) |
InChI Key |
ZIMFHHGATHDUJX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N(CCC2=CNC3=CC=CC=C32)C(=S)NC4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N(CCC2=CNC3=CC=CC=C32)C(=S)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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